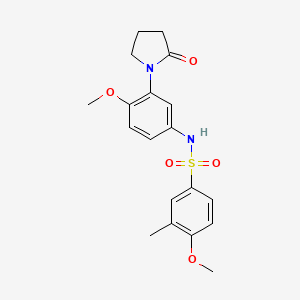
4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H18N2O3S with a molecular weight of approximately 302.37 g/mol. The structure features a methoxy-substituted phenyl ring and a pyrrolidinone moiety, which are critical for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, particularly those involved in cancer cell proliferation. For instance, it is hypothesized to inhibit dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division .
- Cell Growth Regulation : Studies have demonstrated that related sulfonamide derivatives can downregulate proteins essential for cell growth, thereby exhibiting potential anti-cancer properties .
- Protein Binding : The compound's structure suggests it could interact with various proteins, impacting their function and leading to altered cellular responses.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been evaluated in several contexts:
Antitumor Activity
Research has shown that sulfonamide derivatives can exhibit significant antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in breast cancer cells through the downregulation of DHFR. This suggests a potential role in overcoming resistance mechanisms observed with traditional chemotherapeutics like methotrexate .
- Animal Models : Preclinical studies using animal models have indicated that administration of this compound leads to reduced tumor sizes and improved survival rates compared to control groups, underscoring its potential as an anti-cancer agent .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
科学研究应用
Phosphodiesterase Inhibition
One of the primary applications of this compound is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 enzymes are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Inhibiting PDE4 can lead to therapeutic effects in conditions such as:
- Chronic Obstructive Pulmonary Disease (COPD) : PDE4 inhibitors are known to reduce inflammation and improve lung function.
- Asthma : Similar mechanisms apply, where reducing inflammation can alleviate symptoms.
The compound has shown promise in preclinical studies for its ability to selectively inhibit PDE4 without inducing side effects commonly associated with non-selective inhibitors .
Antibacterial Activity
Research has indicated that derivatives of this compound exhibit antibacterial properties. The incorporation of the pyrrolidinone moiety enhances its interaction with bacterial cell membranes, leading to increased efficacy against various strains .
Neuroprotective Effects
Studies have suggested that compounds similar to 4-methoxy-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-methylbenzenesulfonamide may possess neuroprotective properties. This is particularly relevant in neurodegenerative diseases, where maintaining cyclic nucleotide levels can protect neuronal cells from apoptosis and oxidative stress .
Case Studies and Research Findings
属性
IUPAC Name |
4-methoxy-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-11-15(7-9-17(13)25-2)27(23,24)20-14-6-8-18(26-3)16(12-14)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVERVCHNOOKXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













